molecular formula C24H28N2O2 B608389 KSCM-5 CAS No. 1415247-18-5

KSCM-5

Cat. No.: B608389
CAS No.: 1415247-18-5
M. Wt: 376.5
InChI Key: CTMDNCSJPPQMLF-UHFFFAOYSA-N
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Description

KSCM-5 (3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide) is a synthetic benzofuran-2-carboxamide derivative designed as a selective ligand for sigma (σ) receptors, particularly σ-1 and σ-2 subtypes. Its molecular framework includes a benzofuran ring substituted with a methyl group at the C-3 position and a piperidine-propyl chain linked via an amide bond . Synthesized via microwave-assisted Perkin rearrangement and modified Finkelstein halogen-exchange reactions, this compound demonstrates high affinity for σ receptors while minimizing off-target interactions with non-sigma receptors such as serotonin (5-HT), dopamine (D3), and muscarinic (M4) receptors .

This compound is structurally distinct due to the absence of methoxy substituents at the C-5 and C-6 positions of the benzofuran ring, a feature critical to its enhanced σ-2 receptor binding compared to analogs like KSCM-1 and KSCM-11 . This compound has been studied extensively in mitochondrial-associated endoplasmic reticulum membrane (MAM) models, where it modulates cholesterol transport and steroidogenesis via interactions with σ-1 receptors and voltage-dependent anion channels (VDAC2) .

Properties

CAS No.

1415247-18-5

Molecular Formula

C24H28N2O2

Molecular Weight

376.5

IUPAC Name

3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide

InChI

InChI=1S/C24H28N2O2/c1-19-21-13-6-7-14-22(21)28-23(19)24(27)26(20-11-4-2-5-12-20)18-10-17-25-15-8-3-9-16-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3

InChI Key

CTMDNCSJPPQMLF-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C2=CC=CC=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KSCM-5;  KSCM 5;  KSCM5; 

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Potential: this compound’s σ-2 affinity positions it as a candidate for studying cancer and neurodegenerative diseases, where σ-2 receptors are overexpressed .
  • Toxicity Concerns : Its β-2-mediated cytotoxicity limits therapeutic utility, necessitating structural optimization to reduce off-target effects .
  • Comparative Limitations : Most studies focus on MA-10 cells; broader tissue-specific analyses are needed to validate receptor selectivity and metabolic impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KSCM-5
Reactant of Route 2
KSCM-5

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